2-(6-Chloro-2-pyridinyl)-2-phenylacetonitrile
Overview
Description
“6-Chloro-2-pyridinyl” is a component of various chemical compounds and has been used in the synthesis of several pharmaceutical intermediates . It’s a derivative of pyridine, which is a basic heterocyclic organic compound .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-pyridinyl” consists of a pyridine ring with a chlorine atom attached to the 6th carbon and various other functional groups attached to the 2nd carbon .
Physical and Chemical Properties Analysis
The “6-Chloro-2-pyridinyl” component has a molecular weight of 143.57 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 251.8±25.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Molecular Docking
A study focused on the synthesis of novel pyridine and fused pyridine derivatives starting from a related compound. These compounds were evaluated for their antimicrobial and antioxidant activity. They also underwent molecular docking screenings towards GlcN-6-P synthase as the target protein, showing moderate to good binding energies (Flefel et al., 2018).
Novel Synthesis Methods
Research has been conducted on synthesizing 6-substituted 2-phenacylpyridines from related compounds. This study provided alternative methods for introducing functional groups into the phenacylpyridine framework, which are not easily achieved through conventional procedures (Le et al., 2016).
Spectrophotometric Basicity Scale
A study created a self-consistent spectrophotometric basicity scale in acetonitrile, which included various pyridine derivatives. This research is significant for understanding the chemical properties and interactions of these compounds (Kaljurand et al., 2000).
Photocleavable Protecting Group
Another research explored the use of a 9-phenylxanthyl (pixyl or Px) moiety as a potential photocleavable protecting group for primary alcohols, which involved reactions with compounds like 9-chloro-9-phenylxanthene in dry pyridine (Mišetić & Boyd, 1998).
Reactions with Metal Chlorides
Research on the reactions of 2-pyridylphenylacetonitrile with various metal chlorides like titanium(IV), vanadium(IV), chromium(III), and iron(III) has been conducted. These studies provide insights into the formation of complexes with potential applications in coordination chemistry and catalysis (Masaguer & Mendiola, 1985).
Palladium(II) Complexes
A study demonstrated the formation of Palladium(II) complexes using a related pyridine compound. These complexes showed high catalytic activity for the Heck reaction, an important reaction in organic synthesis (Das et al., 2009).
Pyridinium Chlorochromate Catalysis
A facile preparation method for carboxylic acids via pyridinium chlorochromate (PCC) catalyzed oxidation of primary alcohols and aldehydes in acetonitrile was studied. This highlights the utility of pyridine derivatives in synthetic organic chemistry (Hunsen, 2005).
Structural, Optical, and Junction Characteristics
Research into the structural, optical, and diode characteristics of pyridine derivatives has been conducted. This includes studies on their thermal, structural, and optical properties, potentially useful in material science and electronics (Zedan et al., 2020).
Synthesis of New Derivatives
A study on the synthesis of new series of pyridine and fused pyridine derivatives was conducted, demonstrating the versatility and reactivity of these compounds in creating diverse chemical structures (Al-Issa, 2012).
Safety and Hazards
Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)-2-phenylacetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-13-8-4-7-12(16-13)11(9-15)10-5-2-1-3-6-10/h1-8,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GETLPXGITMSNKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=NC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377316 | |
Record name | 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24783-42-4 | |
Record name | 2-(6-chloro-2-pyridinyl)-2-phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10377316 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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